An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde: Properties, Structure, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde of significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional nature—possessing an electrophilic aldehyde, an electron-withdrawing nitro group, and an alkyl-substituted aromatic ring—offers multiple avenues for chemical modification. This guide delves into its core chemical properties, structural characteristics, plausible synthetic routes, and key reactivity, highlighting its potential as a foundational building block in the design and development of complex molecules for medicinal chemistry and materials science.
Core Chemical Identity and Properties
A precise understanding of a molecule's fundamental properties is paramount for its effective application in a research setting. This section consolidates the essential identifiers and physicochemical data for 4-Ethyl-3-nitrobenzaldehyde.
Nomenclature and Chemical Identifiers
The systematic identification of a chemical compound is crucial for database searching, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 4-ethyl-3-nitrobenzaldehyde | [1] |
| CAS Number | 4748-80-5 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| InChI Key | PQNRTCSIGGYXNB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCC1=C(C=C(C=C1)C=O)[O-] | [1] |
Physicochemical Properties
The physical properties of 4-Ethyl-3-nitrobenzaldehyde dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Boiling Point | 96-98 °C at 0.05 mmHg | [2] |
| Density | 1.212 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.560 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
Structural Elucidation
The arrangement of functional groups on the benzene ring governs the molecule's electronic properties and reactivity. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and rendering the aldehyde carbon highly electrophilic. The ethyl (-CH₂CH₃) group is a weak electron-donating group.
Caption: Key functional groups of 4-Ethyl-3-nitrobenzaldehyde.
Anticipated Spectroscopic Characterization
While specific spectral data is not widely published, the structure of 4-Ethyl-3-nitrobenzaldehyde allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The spectrum is expected to show a downfield singlet for the aldehyde proton (~10.0 ppm). The aromatic region should display three distinct protons with complex splitting patterns influenced by their positions relative to the three different substituents. The ethyl group will present as a quartet (~2.8 ppm) and a triplet (~1.3 ppm).
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¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will be the most downfield signal (~190 ppm). Six distinct aromatic carbon signals are expected, with carbons attached to the nitro and aldehyde groups being significantly deshielded. The aliphatic carbons of the ethyl group will appear upfield.
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Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and aromatic C=C stretches (~1600-1450 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 179.17. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 Da) and the formyl radical (-CHO, 29 Da).
Synthesis and Chemical Reactivity
The synthetic utility of 4-Ethyl-3-nitrobenzaldehyde stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Proposed Synthetic Route: Nitration of 4-Ethylbenzaldehyde
A direct and regioselective approach to synthesizing the target compound is the nitration of commercially available 4-ethylbenzaldehyde. The formyl group is a meta-director, while the ethyl group is an ortho, para-director. The directing effects combine to favor nitration at the position ortho to the ethyl group and meta to the formyl group.
Caption: Proposed workflow for the synthesis of the target molecule.
Exemplary Protocol: Synthesis of 4-Ethyl-3-nitrobenzaldehyde
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Rationale: This protocol employs a standard nitrating mixture (HNO₃ in H₂SO₄) at low temperatures to control the exothermic reaction and prevent over-nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.
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Step-by-Step Methodology:
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.
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Nitrating Mixture Formation: Add fuming nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Substrate Addition: Dissolve 4-ethylbenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. Maintain the reaction temperature between 0-5 °C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching & Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
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Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 4-Ethyl-3-nitrobenzaldehyde.
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Key Chemical Reactivity
The molecule offers three primary sites for subsequent chemical transformations, making it a valuable intermediate.
Caption: Key reaction pathways for synthetic diversification.
A. Reactions of the Aldehyde Group
The aldehyde is a prime target for nucleophilic addition and condensation reactions, which are fundamental for carbon-carbon bond formation.
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Aldol Condensation: Reacts with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds.[3] This motif is a common feature in polyketide natural products and various drug molecules.
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Baylis-Hillman Reaction: An atom-economical reaction with activated alkenes (e.g., acrylates) catalyzed by a nucleophilic catalyst (e.g., DABCO) to generate highly functionalized allylic alcohols.[4] These products are versatile intermediates for further elaboration.
B. Reactions of the Nitro Group
The reduction of the aromatic nitro group is one of the most important transformations in medicinal chemistry.
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Reduction to Amine: The nitro group can be selectively reduced to a primary amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation introduces a nucleophilic and basic center into the molecule, which is invaluable for:
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Amide and Sulfonamide Formation: Key functional groups in a vast number of pharmaceuticals.
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Salt Formation: Improving the aqueous solubility and bioavailability of drug candidates.
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Applications in Research and Drug Development
While 4-Ethyl-3-nitrobenzaldehyde may not be an end-product itself, its structural features make it a highly valuable starting material.
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Synthetic Intermediate: It serves as a trifunctional building block. One can selectively react with the aldehyde, reduce the nitro group, or perform further substitutions on the aromatic ring, allowing for a divergent synthetic strategy to create a library of related compounds.
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Scaffold for Bioactive Molecules: The substituted benzaldehyde core is a common scaffold. For example, the related 3-nitrobenzaldehyde is a known precursor in the synthesis of the HIV protease inhibitor Tipranavir and various dihydropyridine calcium channel blockers.[5] By analogy, 4-Ethyl-3-nitrobenzaldehyde provides a unique substitution pattern for the development of novel analogues in these or other drug classes. The ethyl group can modulate lipophilicity and steric interactions within a target's binding pocket, potentially improving potency or pharmacokinetic properties.
Safety and Handling
Proper handling is essential due to the compound's irritant and sensitizing properties.
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GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2]
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Hazard and Precautionary Statements:
| Code | Statement | Source |
| H315 | Causes skin irritation | [1][2] |
| H317 | May cause an allergic skin reaction | [1] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] |
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Recommended Practices: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.
References
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National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
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PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-Ethyl-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ETH Zurich. (n.d.). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol. [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]
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Royal Society of Chemistry. (2020). Baylis–Hillman Reaction Between 4-Nitrobenzaldehyde and Ethyl Acrylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Tang, Z., Jiang, F., Cui, X., & Wu, Y.-D. (2004). Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules. ResearchGate. [Link]
